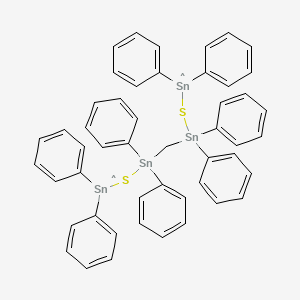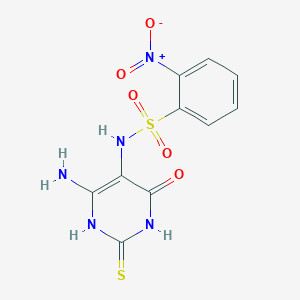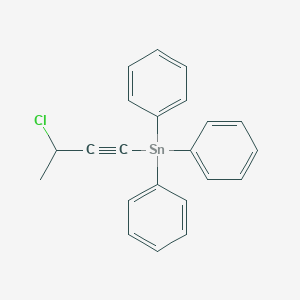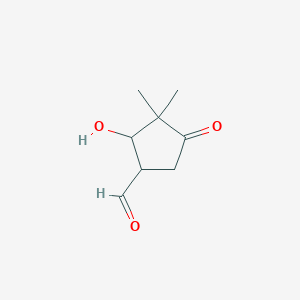![molecular formula C13H14O2 B14370773 (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene CAS No. 90332-01-7](/img/structure/B14370773.png)
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a prop-1-yn-1-yl group and a prop-2-en-1-yl group connected via an oxygen bridge. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene typically involves the reaction of a benzene derivative with appropriate alkynyl and allyl reagents. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the prop-1-yn-1-yl group. The prop-2-en-1-yl group can be introduced via an etherification reaction using an allyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: It is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. For example, it may act as a substrate for enzymes that catalyze the addition or removal of functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the prop-2-en-1-yl group.
Prop-2-yn-1-ylbenzene: Similar but without the ether linkage.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the prop-2-en-1-yl group.
Uniqueness
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is unique due to its combination of alkyne, alkene, and ether functionalities, which provide a diverse range of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
90332-01-7 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-(prop-2-enoxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O2/c1-2-10-14-12-15-11-6-9-13-7-4-3-5-8-13/h2-5,7-8H,1,10-12H2 |
InChI-Schlüssel |
RPOIDDNKOHAGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCOCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)

![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)




![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)


![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
